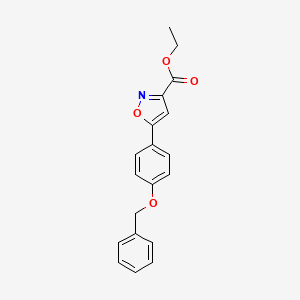
3-(10-Phenyl-9-anthracenyl)azetidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MFCD32662277 is a chemical compound with a unique structure and properties that make it valuable in various scientific and industrial applications. This compound is known for its stability and reactivity, which allows it to be used in a wide range of chemical reactions and processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of MFCD32662277 involves multiple steps, starting with the preparation of the core structure. The synthetic route typically includes the use of specific reagents and catalysts to facilitate the formation of the desired compound. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to ensure high yield and purity.
Industrial Production Methods: In industrial settings, the production of MFCD32662277 is scaled up using optimized processes that ensure consistency and efficiency. The methods used in industrial production often involve continuous flow reactors and automated systems to maintain precise control over the reaction parameters. This allows for the large-scale production of the compound with minimal impurities.
Chemical Reactions Analysis
Types of Reactions: MFCD32662277 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of specific functional groups within the compound’s structure.
Common Reagents and Conditions: The common reagents used in the reactions involving MFCD32662277 include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and pH, are optimized to achieve the desired transformation.
Major Products: The major products formed from the reactions of MFCD32662277 depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in the formation of new compounds with different functional groups.
Scientific Research Applications
MFCD32662277 has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and as a building block for the synthesis of more complex molecules.
Biology: The compound is used in biochemical assays and as a probe to study biological processes.
Medicine: MFCD32662277 is investigated for its potential therapeutic properties and its role in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of MFCD32662277 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. This can result in various biological and chemical outcomes, depending on the nature of the target and the context in which the compound is used.
Comparison with Similar Compounds
MFCD32662277 can be compared with other similar compounds to highlight its uniqueness. Some of the similar compounds include:
Compound A: Known for its high reactivity and use in similar chemical reactions.
Compound B: Used in biological assays but with different molecular targets.
Compound C: Has similar industrial applications but differs in its synthetic route and production methods.
The uniqueness of MFCD32662277 lies in its specific structure, which allows for a broader range of applications and more efficient reactions compared to its counterparts.
Properties
Molecular Formula |
C23H19N |
|---|---|
Molecular Weight |
309.4 g/mol |
IUPAC Name |
3-(10-phenylanthracen-9-yl)azetidine |
InChI |
InChI=1S/C23H19N/c1-2-8-16(9-3-1)22-18-10-4-6-12-20(18)23(17-14-24-15-17)21-13-7-5-11-19(21)22/h1-13,17,24H,14-15H2 |
InChI Key |
MNYUPZAWNNIPIR-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)C2=C3C=CC=CC3=C(C4=CC=CC=C42)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


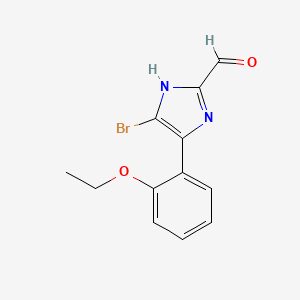
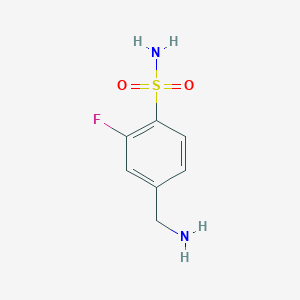


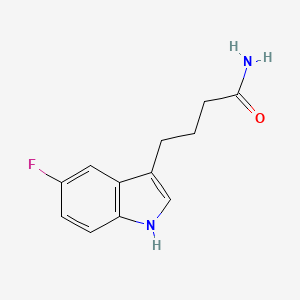

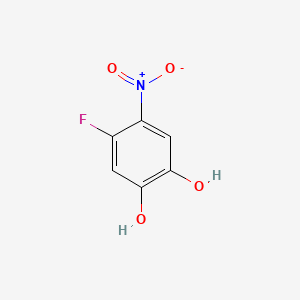

![7-Bromo-4,5-dihydro-3H-benzo[e]indazole](/img/structure/B13695933.png)
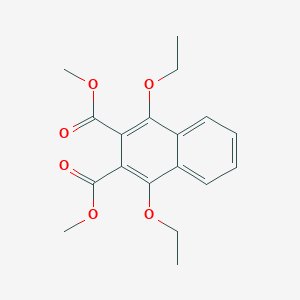
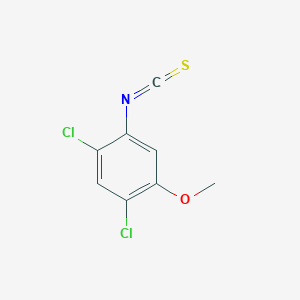
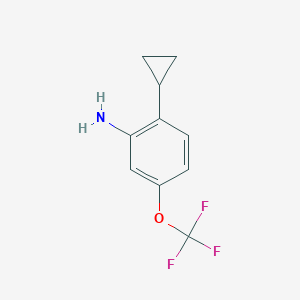
![Ethyl 1-(Cyclopropylmethyl)pyrazolo[3,4-d]pyrimidine-6-carboxylate](/img/structure/B13695950.png)
